[2-(4-Methoxyphenyl)cyclopropyl](phenyl)methanone
Description
2-(4-Methoxyphenyl)cyclopropylmethanone is a cyclopropane-derived ketone featuring a 4-methoxyphenyl group at the 2-position of the cyclopropane ring and a benzoyl moiety at the adjacent carbon. The compound exhibits stereochemical complexity, with the (1SR,2SR)-diastereomer being synthesized via established methods involving cyclopropanation of chalcone precursors . Its structural characterization includes $ ^1H $-NMR signals at δ 7.35–8.02 ppm, consistent with aromatic protons, and validation against prior data (e.g., reference code DSP-II-73) . The methoxy group at the para-position of the phenyl ring enhances electron-donating effects, influencing reactivity and intermolecular interactions.
Structure
3D Structure
Properties
IUPAC Name |
[2-(4-methoxyphenyl)cyclopropyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-19-14-9-7-12(8-10-14)15-11-16(15)17(18)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPKQLQORKPVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)cyclopropylmethanone typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxyphenyl diazomethane with phenyl ketone under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropyl ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)cyclopropylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Scientific Research Applications
2-(4-Methoxyphenyl)cyclopropylmethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)cyclopropylmethanone involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of 2-(4-Methoxyphenyl)cyclopropylmethanone with related cyclopropyl ketones:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Substituents |
|---|---|---|---|---|---|
| 2-(4-Methoxyphenyl)cyclopropylmethanone | C${17}$H${16}$O$_2$ | 252.31 | Not reported | Likely low in water | 4-Methoxyphenyl, phenyl, cyclopropane |
| Cyclopropyl(phenyl)methanone | C${10}$H${10}$O | 146.19 | - | Insoluble in water | Phenyl, cyclopropane |
| Cyclopropyl(4-methoxyphenyl)methanone | C${11}$H${12}$O$_2$ | 176.22 | Not reported | Insoluble in water | 4-Methoxyphenyl, cyclopropane |
| (1RS,2RS)-2-(5-Fluoro-2-hydroxyphenyl)cyclopropylmethanone (2d) | C${17}$H${15}$FO$_3$ | 286.30 | 131–132 | Low | 5-Fluoro-2-hydroxyphenyl, 4-methoxyphenyl |
| 4-Bromo-2-(trifluoromethyl)phenylmethanone | C${11}$H${8}$BrF$_3$O | 293.08 | Not reported | Not reported | 4-Bromo-2-(trifluoromethyl)phenyl |
Key Observations:
- The target compound has a higher molecular weight (252.31 g/mol) compared to simpler analogs like cyclopropyl(phenyl)methanone (146.19 g/mol) due to the additional 4-methoxyphenyl group .
- Substituents such as hydroxyl (e.g., 2d) or bromo groups (e.g., ) increase polarity but reduce solubility in non-polar solvents.
- Melting points are highly variable: electron-withdrawing groups (e.g., nitro in compound 2f ) elevate melting points (183–184°C), while methoxy groups may lower them due to reduced crystal packing efficiency.
Biological Activity
The compound 2-(4-Methoxyphenyl)cyclopropylmethanone, a cyclopropane derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. Cyclopropane-containing compounds are known for their potential in drug development, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
2-(4-Methoxyphenyl)cyclopropylmethanone features a cyclopropane ring substituted with a methoxyphenyl group and a phenyl ketone moiety. The structural configuration contributes to its biological properties, as cyclopropane rings can enhance metabolic stability and modulate receptor interactions.
Antimicrobial Activity
Research indicates that cyclopropane derivatives exhibit significant antimicrobial properties. A study evaluating various cyclopropane compounds found that those similar in structure to 2-(4-Methoxyphenyl)cyclopropylmethanone demonstrated effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 128 μg/mL, indicating moderate antibacterial activity .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| F1 | Staphylococcus aureus | 32 |
| F2 | E. coli | 64 |
| F3 | Candida albicans | 16 |
Anticancer Activity
The anticancer potential of 2-(4-Methoxyphenyl)cyclopropylmethanone has been explored through various in vitro studies. In one investigation, the compound was tested against several human cancer cell lines, including MCF-7 (breast cancer), A-549 (lung cancer), and HeLa (cervical cancer). The results indicated that the compound exhibited cytotoxic effects with IC50 values below 10 µM for certain cell lines, suggesting promising anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 8.5 |
| A-549 | 7.0 |
| HeLa | 6.5 |
The mechanism by which 2-(4-Methoxyphenyl)cyclopropylmethanone exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways. Cyclopropane derivatives are known to interact with various receptors and enzymes, potentially leading to altered cellular responses. For instance, the compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism .
Case Studies
- Cytotoxicity Evaluation : A study conducted on different derivatives of cyclopropane showed that substituents significantly affect cytotoxicity profiles. Compounds with electron-withdrawing groups displayed enhanced activity against cancer cells compared to those with electron-donating groups .
- Antimicrobial Efficacy : Another research highlighted the structure-activity relationship of cyclopropane derivatives against fungal infections. The introduction of halogen groups improved antifungal activity against Candida albicans, suggesting that modifications to the methoxy group could further enhance the efficacy of 2-(4-Methoxyphenyl)cyclopropylmethanone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
